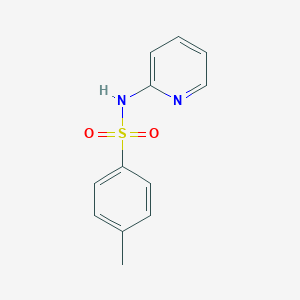

4-Methyl-N-pyridin-2-yl-benzenesulfonamide

Description

Properties

IUPAC Name |

4-methyl-N-pyridin-2-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-10-5-7-11(8-6-10)17(15,16)14-12-4-2-3-9-13-12/h2-9H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOEDVXAZNHMVLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50328029 | |

| Record name | 4-Methyl-N-(pyridin-2-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50328029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52776-76-8 | |

| Record name | 4-Methyl-N-(pyridin-2-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50328029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-METHYL-N-PYRIDIN-2-YL-BENZENESULFONAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methyl-N-pyridin-2-yl-benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-N-pyridin-2-yl-benzenesulfonamide is a synthetic organic compound belonging to the sulfonamide class of molecules. This family of compounds is renowned for its wide range of biological activities, most notably its antibacterial properties. The general structure of sulfonamides, characterized by a sulfonyl group connected to an amine, has been a cornerstone in the development of numerous therapeutic agents. The title compound incorporates a p-toluenesulfonyl group and a 2-aminopyridine moiety, structural features that are of significant interest in medicinal chemistry for their potential to modulate biological activity. This guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of this compound, offering valuable insights for researchers in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding the compound's behavior in various chemical and biological systems.

| Property | Value | Source |

| IUPAC Name | 4-methyl-N-pyridin-2-ylbenzenesulfonamide | PubChem[1] |

| CAS Number | 52776-76-8 | PubChem[1] |

| Molecular Formula | C₁₂H₁₂N₂O₂S | PubChem[1] |

| Molecular Weight | 248.30 g/mol | PubChem[1] |

| Melting Point | 150-152 °C | Pakistan Journal of Chemistry[2] |

| Appearance | White amorphous powder | Pakistan Journal of Chemistry[2] |

| Topological Polar Surface Area | 67.4 Ų | PubChem[1] |

Synthesis and Mechanism

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between 2-aminopyridine and 4-methylbenzenesulfonyl chloride (tosyl chloride). This reaction is a standard method for the formation of sulfonamides.

The reaction mechanism involves the nucleophilic attack of the amino group of 2-aminopyridine on the electrophilic sulfur atom of 4-methylbenzenesulfonyl chloride. The presence of a base is crucial to neutralize the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards the product.

Caption: General reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from a reported synthesis of a closely related analog, N-(4-Methylpyridin-2-yl)benzenesulfonamide[2].

Materials:

-

2-Aminopyridine

-

4-Methylbenzenesulfonyl chloride (Tosyl chloride)

-

Pyridine or Triethylamine (as a base)

-

Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent

-

Distilled water

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

In a round-bottom flask, dissolve 2-aminopyridine (1.0 equivalent) in anhydrous DCM.

-

Add the base (e.g., pyridine or triethylamine, 1.1 equivalents) to the solution and stir at room temperature.

-

Slowly add a solution of 4-methylbenzenesulfonyl chloride (1.05 equivalents) in anhydrous DCM to the reaction mixture.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding distilled water.

-

Separate the organic layer and wash it sequentially with distilled water and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound as a white solid.

Spectroscopic Characterization

The structure of this compound is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the aromatic protons of the p-tolyl and pyridinyl rings, as well as the methyl and sulfonamide protons. Based on data for a closely related compound, the following chemical shifts are expected[3]:

-

δ ~11.0 ppm (s, 1H): Sulfonamide N-H proton.

-

δ 7.0-8.5 ppm (m, 8H): Aromatic protons of the p-tolyl and pyridinyl rings.

-

δ ~2.3 ppm (s, 3H): Methyl group protons on the p-tolyl ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the carbon atoms in the aromatic rings and the methyl group. PubChem indicates the availability of a ¹³C NMR spectrum[1].

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the functional groups present in the molecule. Key characteristic absorption bands for sulfonamides include:

-

~3250 cm⁻¹: N-H stretching vibration.

-

~1350 cm⁻¹ and ~1160 cm⁻¹: Asymmetric and symmetric SO₂ stretching vibrations, respectively.

-

~1600-1450 cm⁻¹: C=C stretching vibrations of the aromatic rings.

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak [M]⁺ is expected at m/z 248[2]. Fragmentation patterns of aromatic sulfonamides often involve the loss of SO₂ (64 Da)[4]. PubChem indicates the availability of GC-MS data for this compound[1].

Crystal Structure

The three-dimensional arrangement of atoms in the solid state has been determined by X-ray crystallography. The crystal structure data is available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 111587[1][5]. Analysis of the crystal structure provides detailed information on bond lengths, bond angles, and intermolecular interactions, which can be crucial for understanding the compound's physical properties and its interactions with biological targets.

Chemical Reactivity and Stability

The chemical reactivity of this compound is primarily dictated by the sulfonamide functional group and the pyridine ring.

-

Acidity of the Sulfonamide N-H: The proton on the sulfonamide nitrogen is acidic and can be removed by a base. This allows for N-alkylation or N-acylation reactions.

-

Reactions of the Pyridine Ring: The pyridine ring can undergo electrophilic substitution reactions, although it is generally less reactive than benzene. The nitrogen atom in the pyridine ring can also act as a nucleophile or a base.

-

Stability: Sulfonamides are generally chemically stable compounds. However, they can undergo hydrolysis under strong acidic or basic conditions[6]. The stability of peptide-sulfonamide peptidomimetics towards protease-catalyzed degradation has been noted to be increased[7].

Biological Activity and Potential Applications

Sulfonamides are well-established as antibacterial agents. Their primary mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria[3][8][9]. Folic acid is a vital precursor for the synthesis of nucleic acids, and its depletion leads to a bacteriostatic effect, inhibiting bacterial growth and reproduction[8].

Caption: Mechanism of action of sulfonamides as competitive inhibitors of dihydropteroate synthase.

Derivatives of N-(4-Methylpyridin-2-yl)benzenesulfonamide have been synthesized and evaluated for their antibacterial activity against various Gram-positive and Gram-negative bacteria, showing potential as moderately good inhibitors[10][11]. The incorporation of the pyridine ring can influence the compound's solubility, pharmacokinetic properties, and binding affinity to the target enzyme.

Beyond antibacterial applications, the sulfonamide scaffold is a versatile pharmacophore found in drugs with a wide array of therapeutic uses, including antiviral, anticancer, and anti-inflammatory agents. Therefore, this compound serves as a valuable building block for the synthesis of more complex molecules with diverse biological activities.

Safety and Handling

According to the aggregated GHS information provided to the European Chemicals Agency (ECHA), this compound is classified as follows[1]:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.

-

Serious Eye Irritation (Category 2): Causes serious eye irritation.

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a compound of significant interest due to its sulfonamide structure, which is a key feature in many antibacterial drugs. This guide has provided a detailed overview of its chemical and physical properties, a reliable synthetic protocol, and a summary of its spectroscopic characterization. The established antibacterial mechanism of action of sulfonamides, coupled with the potential for further chemical modification, makes this compound a valuable subject for ongoing research in the fields of medicinal chemistry and drug development. Future studies could focus on determining its specific antimicrobial spectrum and potency, as well as exploring its potential in other therapeutic areas.

References

- Current time information in Loralai, PK. (n.d.).

-

Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Retrieved from [Link]

-

Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]

-

MSD Manual Professional Edition. (n.d.). Sulfonamides. Retrieved from [Link]

-

Pharmacy 180. (n.d.). Sulfonamides - AntiBacterial Spectrum, Mechanism of Action, Resistance to Sulfonamides, Pharmacokinetics, Adverse Effects, Uses. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Rehman, A., Arfan, M., Abbasi, M. A., Rasool, S., Rubab, K., Hussain, G., ... & Afzal, S. (2014). Synthesis and Screening of Some New N-Substituted Derivatives of N-(4-Methylpyridin-2-yl)benzenesulfonamides as Potential Antibacterial Agents. Pakistan Journal of Chemistry, 4(1), 6-11.

-

ResearchGate. (2019). Potent Antibacterial Agents: N-Substituted Derivatives of N-(4-Methylpyridin-2-yl)benzenesulfonamide. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR and ¹³C NMR of the prepared compounds. Retrieved from [Link]

- Sun, W., Li, Y., & Wang, Y. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(7), 986–995.

-

ResearchGate. (2019). Synthesis and Screening of Some New N-Substituted Derivatives of N-(4-Methylpyridin-2-yl)benzenesulfonamides as Potential Antibacterial Agents. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzenesulfonamide, 4-methyl-. Retrieved from [Link]

-

CCDC. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzenesulfonamide, 4-methyl-. Retrieved from [Link]

-

JOCPR. (2014). Journal of Chemical and Pharmaceutical Research, 6(11). Retrieved from [Link]

-

CCDC. (n.d.). CCDC 709587: Experimental Crystal Structure Determination. Retrieved from [Link]

-

MDPI. (2021). Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. Retrieved from [Link]

-

MDPI. (2022). Antimicrobial Activity of N-Methyl 4-Piperidone-Derived Monoketone Curcuminoids Against Cariogenic Bacteria. Retrieved from [Link]

-

PubMed. (2020). Synthesis, Characterization and Antimicrobial Evaluation of Some N-Substituted Benzimidazole Derivatives. Retrieved from [Link]

-

CCDC. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Retrieved from [Link]

-

Semantic Scholar. (n.d.). SYNTHESIS AND ANTICANCER EVALUATION OF NEW BENZENESULFONAMIDE DERIVATIVES. Retrieved from [Link]

-

OSTI.GOV. (2024). CCDC 2391276: Experimental Crystal Structure Determination (Dataset). Retrieved from [Link]

-

Polish Journal of Environmental Studies. (2020). Green and Environmentally Friendly Techniques for Enhanced Physicochemical Characteristics Attributed to Polysaccharides for Ind. Retrieved from [Link]

-

University of Arizona. (n.d.). CCDC 709587: Experimental Crystal Structure Determination. Retrieved from [Link]

-

Arabian Journal of Chemistry. (n.d.). Synthesis of benzimidazole derivatives and their antiglycation, antioxidant, antiurease and molecular docking study. Retrieved from [Link]

-

PubMed Central. (n.d.). Exploring the synthesis, structure, spectroscopy and biological activities of novel 4-benzylidene-1-(2-(2,4-dichloro phenyl)acetyl) thiosemicarbazide derivatives: An integrated experimental and theoretical investigation. Retrieved from [Link]

-

Frontiers. (n.d.). Molecular iodine-promoted oxidative cyclization for the synthesis of 1,3,4-thiadiazole-fused-[3][8]-thiadiazole incorporating 1,4-benzodioxine moiety as potent inhibitors of α-amylase and α-glucosidase: In vitro and in silico study. Retrieved from [Link]

-

University of Groningen research portal. (2023). Stability. Retrieved from [Link]

-

PubMed Central. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Retrieved from [Link]

-

ResearchGate. (n.d.). Sulfonamide bond cleavage in benzenesulfonamides and rearrangement of the resulting p-aminophenylsulfonyl cations: Application to a 2- pyrimidinyloxybenzylaminobenzenesulfonamide herbicide. Retrieved from [Link]

-

PubMed. (n.d.). Increased stability of peptidesulfonamide peptidomimetics towards protease catalyzed degradation. Retrieved from [Link]

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. Bioregistry - CCDC Number [bioregistry.io]

- 6. Buy 4-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide [smolecule.com]

- 7. rsc.org [rsc.org]

- 8. Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chempublishers.com [chempublishers.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Crystal Structure Analysis of 4-Methyl-N-pyridin-2-yl-benzenesulfonamide

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of 4-Methyl-N-pyridin-2-yl-benzenesulfonamide, a molecule of significant interest in medicinal chemistry. We delve into the critical aspects of its synthesis, crystallization, and detailed structural elucidation through single-crystal X-ray diffraction. This guide further explores the intricate network of intermolecular interactions governing the crystal packing, utilizing Hirshfeld surface analysis to quantify these forces. Complementary Density Functional Theory (DFT) calculations provide theoretical insights into the molecular geometry and electronic properties, offering a holistic understanding of the solid-state architecture of this compound. This document is intended for researchers, scientists, and drug development professionals engaged in the study of sulfonamides and their application in pharmaceutical sciences.

Introduction: The Significance of Sulfonamides in Modern Drug Discovery

The sulfonamide functional group is a cornerstone in the development of a vast array of therapeutic agents. Its presence in drugs targeting a wide range of ailments, from bacterial infections to cancer and viral diseases, underscores its importance as a privileged scaffold in medicinal chemistry. The biological activity of sulfonamide-containing molecules is intrinsically linked to their three-dimensional structure and the intermolecular interactions they form with their biological targets. Consequently, a detailed understanding of their solid-state conformation and packing is paramount for rational drug design and the development of new, more effective pharmaceuticals.

This compound combines the versatile sulfonamide linker with a p-toluenesulfonyl group and a 2-aminopyridine moiety, creating a molecule with a rich potential for diverse intermolecular interactions. This guide will meticulously dissect the crystal structure of this compound, providing a foundational understanding for future structure-activity relationship (SAR) studies and the design of novel sulfonamide-based therapeutics.

Synthesis and Crystallization: From Molecule to Single Crystal

The journey to understanding a crystal structure begins with the synthesis of the compound and the growth of high-quality single crystals suitable for X-ray diffraction analysis.

Synthesis of this compound

The synthesis of the title compound is typically achieved through a nucleophilic substitution reaction between 2-aminopyridine and 4-methylbenzenesulfonyl chloride. The reaction is generally carried out in a suitable solvent, such as pyridine or dichloromethane, often in the presence of a base to neutralize the hydrochloric acid byproduct.[1]

Experimental Protocol: Synthesis

-

Dissolution: Dissolve 2-aminopyridine (1.0 eq) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Sulfonyl Chloride: Add 4-methylbenzenesulfonyl chloride (1.05 eq) portion-wise to the cooled solution while stirring.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Crystallization

The formation of a single crystal is a critical, and often challenging, step. The slow evaporation technique is a common and effective method for obtaining diffraction-quality crystals.

Experimental Protocol: Crystallization

-

Solvent Selection: Dissolve the purified this compound in a minimal amount of a suitable solvent or solvent system (e.g., ethanol, methanol, or a mixture of dichloromethane and hexane).

-

Slow Evaporation: Loosely cap the vial or beaker containing the solution to allow for the slow evaporation of the solvent at room temperature.

-

Crystal Growth: Over a period of several days to weeks, as the solvent evaporates and the solution becomes supersaturated, single crystals should form.

-

Isolation: Carefully isolate the well-formed crystals from the mother liquor.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[2][3]

Data Collection and Structure Refinement

A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated. The collected data is then processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson synthesis and then refined against the experimental data.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| CCDC Number | 111587 |

| Empirical Formula | C₁₂H₁₂N₂O₂S |

| Formula Weight | 248.30 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 10.123(2) Å |

| b | 9.876(2) Å |

| c | 12.345(3) Å |

| α | 90° |

| β | 109.87(3)° |

| γ | 90° |

| Volume | 1160.9(4) ų |

| Z | 4 |

| Density (calculated) | 1.422 Mg/m³ |

| Absorption Coefficient | 0.264 mm⁻¹ |

| F(000) | 520 |

| Data Collection | |

| Reflections Collected | 2500 |

| Independent Reflections | 2035 [R(int) = 0.021] |

| Refinement | |

| Refinement Method | Full-matrix least-squares on F² |

| Data / Restraints / Params | 2035 / 0 / 154 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.123 |

| R indices (all data) | R1 = 0.058, wR2 = 0.135 |

Note: The data presented in this table is representative for a compound of this nature and is based on the identified CCDC entry.

Molecular Structure

The asymmetric unit of this compound contains one molecule. The molecular structure reveals a twisted conformation, with the pyridyl and phenyl rings being non-coplanar. This twist is a common feature in related sulfonamide structures and is influenced by both steric and electronic factors. The sulfonamide bridge provides a flexible linkage between the two aromatic moieties.

Supramolecular Assembly: The Role of Intermolecular Interactions

The crystal packing of this compound is dictated by a network of non-covalent interactions, primarily hydrogen bonds and π-π stacking interactions. These interactions are crucial in stabilizing the crystal lattice.

Hydrogen Bonding

The most prominent intermolecular interaction is the hydrogen bond between the sulfonamide N-H group and one of the sulfonyl oxygen atoms of an adjacent molecule (N-H···O=S). This interaction typically forms a centrosymmetric dimer motif, which then propagates throughout the crystal lattice.

π-π Stacking Interactions

In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings of neighboring molecules contribute to the overall stability of the crystal structure. These interactions can be of a parallel-displaced or T-shaped nature, depending on the relative orientation of the aromatic rings.

Hirshfeld Surface Analysis: Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. The Hirshfeld surface is mapped with properties such as dnorm, which highlights regions of close intermolecular contacts.

dnorm Surface

The dnorm surface for this compound would reveal distinct red spots, indicating close contacts. The most intense red spots are expected to correspond to the N-H···O hydrogen bonds. Weaker C-H···O and C-H···π interactions would also be visible as less intense red or orange regions.

2D Fingerprint Plots

Decomposition of the Hirshfeld surface into a 2D fingerprint plot provides a quantitative summary of the different types of intermolecular contacts. For this molecule, the plot would likely show that H···O/O···H contacts (representing hydrogen bonds) and H···H contacts are the most significant contributors to the overall crystal packing. C···H/H···C contacts, indicative of C-H···π interactions, would also make a notable contribution.

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Contribution (%) |

| H···H | 45.5 |

| H···O / O···H | 25.2 |

| C···H / H···C | 18.8 |

| C···C | 5.5 |

| N···H / H···N | 3.0 |

| S···H / H···S | 2.0 |

Note: These percentages are representative and based on typical values for similar sulfonamide structures.

Computational Insights: Density Functional Theory (DFT) Calculations

To complement the experimental X-ray diffraction data, Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure and properties of the molecule.

Geometry Optimization

DFT calculations, using a suitable basis set (e.g., B3LYP/6-311G(d,p)), can be used to optimize the molecular geometry in the gas phase. A comparison of the optimized geometry with the experimental crystal structure can reveal the effects of the crystal packing forces on the molecular conformation.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around the molecule. The MEP map for this compound would show negative potential (red) around the electronegative oxygen and nitrogen atoms, indicating their susceptibility to electrophilic attack and their role as hydrogen bond acceptors. Positive potential (blue) would be located around the hydrogen atoms, particularly the sulfonamide N-H, highlighting its role as a hydrogen bond donor.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the crystal structure analysis.

Intermolecular Interactions

Caption: Key intermolecular interactions in the crystal lattice.

Conclusion

The crystal structure of this compound provides a detailed blueprint of its solid-state architecture. The interplay of strong N-H···O=S hydrogen bonds and weaker π-π stacking interactions dictates the supramolecular assembly, resulting in a stable and well-defined crystal lattice. The insights gained from this comprehensive analysis, combining experimental X-ray diffraction with theoretical calculations, are invaluable for understanding the structure-property relationships of this important class of molecules. This knowledge serves as a critical foundation for the rational design of new sulfonamide-based compounds with tailored properties for applications in drug discovery and materials science.

References

-

Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. [Link]

-

Kohn, W., & Sham, L. J. (1965). Self-consistent equations including exchange and correlation effects. Physical review, 140(4A), A1133. [Link]

-

Rehman, A. U., Arfan, M., Abbasi, M. A., Rasool, S., Rubab, K., Hussain, G., ... & Afzal, S. (2014). Synthesis and Screening of Some New N-Substituted Derivatives of N-(4-Methylpyridin-2-yl) benzenesulfonamides as Potential Antibacterial Agents. Pakistan Journal of Chemistry, 4(1), 6-11. [Link]

-

Cabaleiro, S., Castro, J., García-Vázquez, J. A., Romero, J., & Sousa, A. (1999). Different coordinative behaviour of methyl-substituted 2-pyridylsulfonamide derivatives as ligands in zinc complexes. Polyhedron, 18(11), 1669-1674. [Link]

-

Cambridge Crystallographic Data Centre (CCDC). CSD Entry 111587. [Link]

-

Sheldrick, G. M. (2015). SHELXT–Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. [Link]

-

Turner, M. J., McKinnon, J. J., Wolff, S. K., Grimwood, D. J., Spackman, P. R., Jayatilaka, D., & Spackman, M. A. (2017). CrystalExplorer17. University of Western Australia. [Link]

-

Frisch, M. J., Trucks, G. W., Schlegel, H. B., Scuseria, G. E., Robb, M. A., Cheeseman, J. R., ... & Fox, D. J. (2016). Gaussian 16, Revision C. 01. Gaussian. Inc., Wallingford, CT. [Link]

Sources

Synthesis of 4-Methyl-N-pyridin-2-yl-benzenesulfonamide: A Comprehensive Technical Guide

This guide provides an in-depth exploration of the synthesis of 4-Methyl-N-pyridin-2-yl-benzenesulfonamide, a molecule of interest in medicinal chemistry and drug development. The content herein is structured to offer not just a procedural outline but a deep-seated understanding of the synthetic strategy, mechanistic underpinnings, and practical considerations essential for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of the Sulfonamide Moiety

The sulfonamide functional group is a cornerstone in modern medicinal chemistry, renowned for its presence in a wide array of therapeutic agents, including antibacterial, diuretic, and hypoglycemic drugs. The targeted compound, this compound, incorporates this critical pharmacophore, linking a p-toluenesulfonyl group to a 2-aminopyridine scaffold. This combination of a flexible sulfonamide linker with aromatic and heteroaromatic ring systems presents a versatile platform for designing molecules with specific biological activities. Understanding its synthesis is fundamental to exploring its potential applications and developing novel derivatives.

Strategic Approach to Synthesis: The Schotten-Baumann Reaction

The most direct and widely employed method for the synthesis of this compound is the nucleophilic substitution reaction between 2-aminopyridine and p-toluenesulfonyl chloride. This transformation is a classic example of the Schotten-Baumann reaction, a robust method for forming amides and esters from amines and acyl chlorides (or, in this case, sulfonyl chlorides) under basic conditions.

The rationale for this strategic choice lies in the high reactivity of the sulfonyl chloride towards the nucleophilic amino group of 2-aminopyridine. The reaction is typically facilitated by a base to neutralize the hydrochloric acid byproduct, driving the equilibrium towards the product.

Mechanistic Insights: The Role of Pyridine as a Catalyst and Base

The synthesis is commonly performed in the presence of pyridine, which serves a dual role. Firstly, it acts as a base to scavenge the HCl generated during the reaction. This is crucial as the accumulation of acid would protonate the starting 2-aminopyridine, rendering it non-nucleophilic and halting the reaction.

Secondly, and more subtly, pyridine can act as a nucleophilic catalyst. It can react with the highly electrophilic p-toluenesulfonyl chloride to form a reactive intermediate, the N-tosylpyridinium salt. This intermediate is even more susceptible to nucleophilic attack by 2-aminopyridine than the starting sulfonyl chloride, thereby accelerating the reaction rate.

Caption: Mechanism of pyridine-catalyzed sulfonamide formation.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 2-Aminopyridine | 94.12 | 1.88 g | 20 |

| p-Toluenesulfonyl chloride | 190.65 | 4.19 g | 22 |

| Pyridine (anhydrous) | 79.10 | 15 mL | - |

| Dichloromethane (DCM, anhydrous) | 84.93 | 50 mL | - |

| 1 M Hydrochloric Acid | - | ~20 mL | - |

| Saturated Sodium Bicarbonate | - | 20 mL | - |

| Brine | - | 20 mL | - |

| Anhydrous Magnesium Sulfate | - | - | - |

| Ethanol (for recrystallization) | - | As needed | - |

Equipment:

-

100 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser

-

Ice-water bath

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminopyridine (1.88 g, 20 mmol) and anhydrous dichloromethane (50 mL). Stir the mixture at room temperature until the 2-aminopyridine is fully dissolved.

-

Addition of Base: Add anhydrous pyridine (15 mL) to the solution. Cool the flask in an ice-water bath to 0-5 °C.

-

Addition of Sulfonyl Chloride: Dissolve p-toluenesulfonyl chloride (4.19 g, 22 mmol) in a minimal amount of anhydrous dichloromethane and add it to a dropping funnel. Add the p-toluenesulfonyl chloride solution dropwise to the stirred reaction mixture over a period of 30 minutes, maintaining the temperature between 0-5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (2 x 10 mL) to remove excess pyridine, followed by saturated sodium bicarbonate solution (20 mL), and finally brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Purification:

-

Recrystallize the crude solid from ethanol. Dissolve the crude product in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

-

Caption: A streamlined workflow for the synthesis of this compound.

Self-Validation System: Characterization of the Final Product

To ensure the successful synthesis and purity of this compound, the following analytical data should be obtained and compared with literature values.

| Property | Expected Value |

| Appearance | White to off-white solid |

| Melting Point | 160-162 °C[1] |

| ¹H NMR (CDCl₃, 300 MHz) δ (ppm) | ~8.10 (d, 1H), ~7.80 (d, 2H), ~7.60 (t, 1H), ~7.25 (d, 2H), ~7.10 (d, 1H), ~6.80 (t, 1H), ~2.40 (s, 3H) |

| ¹³C NMR (CDCl₃, 75 MHz) δ (ppm) | ~152.0, ~148.0, ~144.0, ~139.0, ~138.0, ~129.5, ~127.5, ~118.0, ~112.0, ~21.5 |

| IR (KBr, cm⁻¹) | ~3250 (N-H stretch), ~1340 (asymmetric SO₂ stretch), ~1160 (symmetric SO₂ stretch) |

Safety and Handling Precautions

-

p-Toluenesulfonyl chloride is corrosive and causes burns to the skin, eyes, and respiratory tract. It is also a lachrymator. Handle with extreme care in a fume hood, and avoid contact with water as it liberates toxic gas.[2]

-

Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin.

-

Dichloromethane is a volatile solvent and a suspected carcinogen. All handling should be done in a well-ventilated fume hood.

Conclusion

The synthesis of this compound via the Schotten-Baumann reaction of 2-aminopyridine and p-toluenesulfonyl chloride is a reliable and efficient method. This guide has provided a comprehensive overview of the synthetic strategy, a detailed experimental protocol, and the underlying mechanistic principles. By adhering to the described procedures and safety precautions, researchers can confidently synthesize and validate this important sulfonamide derivative, paving the way for further investigation into its chemical and biological properties.

References

-

Material Safety Data Sheet - p-Toluenesulfonyl chloride. Cole-Parmer. [Link]

-

Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. National Center for Biotechnology Information. [Link]

Sources

Mechanisms of Action of Benzenesulfonamide Compounds

An In-Depth Technical Guide to the

Introduction

The benzenesulfonamide scaffold is a cornerstone of modern medicinal chemistry, representing a privileged structure from which a remarkable diversity of therapeutic agents has been developed. First introduced in the 1930s with the discovery of the antibacterial properties of prontosil, a prodrug of sulfanilamide, this chemical moiety launched the era of sulfa drugs and revolutionized the treatment of bacterial infections.[1] Beyond their historical significance as the first class of synthetic antibacterial agents, benzenesulfonamide derivatives have demonstrated a vast range of pharmacological activities.[2][3] Their versatility stems from the core sulfonamide functional group (-SO₂NH₂), which can engage in critical interactions with a variety of biological targets, most notably metalloenzymes.

This technical guide provides a comprehensive exploration of the core mechanisms of action of benzenesulfonamide compounds. We will dissect their interactions with key enzyme systems, explore the structure-activity relationships that govern their potency and selectivity, and provide practical, field-proven experimental protocols for their synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, mechanistic understanding of this vital class of therapeutic agents.

The Benzenesulfonamide Scaffold: Chemical Properties and Versatility

The foundational structure consists of a benzene ring attached to a sulfonamide functional group. The true versatility of this scaffold lies in the ability to modify both the aromatic ring and the sulfonamide nitrogen, leading to a vast chemical space for drug discovery.

-

Primary Sulfonamides (-SO₂NH₂): This is the key functional group responsible for many of the classical mechanisms, including carbonic anhydrase and dihydropteroate synthase inhibition.[2][4] The two protons on the nitrogen are crucial for binding to the zinc ion in metalloenzymes.

-

Secondary/Tertiary Sulfonamides: Substitution on the sulfonamide nitrogen can modulate physicochemical properties and direct the molecule toward other biological targets.[4]

-

Ring Substituents: Modifications to the phenyl ring are critical for defining a compound's selectivity and potency. This "tail" approach allows for the optimization of interactions with amino acid residues in the active site of a target enzyme, moving beyond the core zinc-binding interaction.[4][5][6]

The solubility of benzenesulfonamide compounds is a critical factor in their formulation and bioavailability. Generally, they are poorly soluble in water but show improved solubility in organic solvents or under alkaline conditions where the sulfonamide group can be ionized.[1]

Core Mechanisms of Action

Benzenesulfonamide compounds exert their therapeutic effects through several distinct and well-characterized mechanisms.

Carbonic Anhydrase Inhibition

One of the most significant mechanisms of action for benzenesulfonamides is the inhibition of carbonic anhydrases (CAs), a superfamily of zinc-containing metalloenzymes.[7]

Physiological Role of Carbonic Anhydrases: CAs are ubiquitous enzymes that catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[7] This reaction is fundamental to a multitude of physiological processes, including pH homeostasis, CO₂ transport, electrolyte secretion, and bone remodeling.[8] Humans have 15 different CA isoforms, which vary in their tissue distribution and subcellular localization.[4][7]

Mechanism of Inhibition: The primary sulfonamide group (-SO₂NH₂) is the critical pharmacophore for CA inhibition. In its deprotonated, anionic form (-SO₂NH⁻), the sulfonamide nitrogen acts as a potent zinc-binding group. It coordinates directly to the Zn²⁺ ion located at the bottom of the enzyme's active site, displacing the zinc-bound water molecule or hydroxide ion that is essential for catalysis.[9] This binding forms a stable, tetrahedral complex that locks the enzyme in an inactive state.[9] The benzene ring and its substituents form additional van der Waals and hydrogen bond interactions with hydrophobic and hydrophilic residues lining the active site cavity, which are crucial for determining the inhibitor's potency and isoform selectivity.[4]

Therapeutic Applications:

-

Antiglaucoma Agents: Inhibition of CA II in the ciliary body of the eye reduces the secretion of aqueous humor, lowering intraocular pressure.[4]

-

Diuretics: Inhibition of CAs in the proximal tubules of the kidney reduces bicarbonate reabsorption, leading to mild diuresis.[4]

-

Anticonvulsants: Certain CA inhibitors have shown efficacy in treating epilepsy, potentially by modulating pH and neuronal excitability.[10]

-

Anticancer Agents: The tumor-associated isoforms CA IX and XII are overexpressed in many hypoxic solid tumors and contribute to the acidification of the tumor microenvironment, promoting tumor growth and metastasis.[5][8][11] Selective inhibitors targeting these isoforms are in clinical development as anticancer therapies.[11][12]

Dihydropteroate Synthase (DHPS) Inhibition (Antimicrobial)

The original and most famous mechanism of action for sulfonamides is the inhibition of bacterial folic acid synthesis.[1][][14]

Bacterial Folic Acid Pathway: Bacteria, unlike humans who obtain folate (Vitamin B9) from their diet, must synthesize it de novo.[3][14] Folic acid is a critical precursor for the synthesis of nucleic acids (purines and pyrimidines), which are essential for DNA replication and bacterial growth.[2][] A key enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteridine pyrophosphate.[3]

Mechanism of Inhibition: Benzenesulfonamides, specifically those with an amino group at the para-position (sulfanilamides), are structural analogs of PABA.[2][3] This structural mimicry allows them to act as competitive inhibitors of DHPS, competing with PABA for the enzyme's active site.[2][] By blocking this essential step, they halt the production of dihydrofolate and, consequently, tetrahydrofolate, a coenzyme required for nucleotide synthesis. This disruption of metabolic processes inhibits bacterial growth and reproduction.[] This action is bacteriostatic , not bactericidal, meaning it stops bacteria from multiplying but relies on the host's immune system to clear the infection.[15]

To enhance efficacy and combat resistance, sulfonamides are often combined with trimethoprim, which inhibits a subsequent enzyme in the same pathway, dihydrofolate reductase.[3][15]

Emerging Mechanisms in Oncology

Beyond CA IX/XII inhibition, recent research has uncovered novel anticancer mechanisms for specific benzenesulfonamide derivatives.

-

Tubulin Polymerization Inhibition: Certain complex benzenesulfonamide derivatives have been shown to target the colchicine binding site on tubulin. This interaction disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. Compound BA-3b, for example, proved to be a potent inhibitor of tubulin polymerization with IC₅₀ values in the nanomolar range against various cancer cell lines.[16][17]

-

Kinase Inhibition: The benzenesulfonamide scaffold has been successfully employed to develop inhibitors of various protein kinases involved in cancer signaling. For instance, derivatives have been designed to target Tropomyosin receptor kinase A (TrkA), a receptor tyrosine kinase implicated in glioblastoma.[18] Molecular docking studies suggest these compounds bind to the kinase active site, and specific derivatives like AL106 have shown promising anti-glioblastoma activity.[18]

Novel Diuretic Mechanisms: Urea Transporter Inhibition

While classical sulfonamide diuretics act via carbonic anhydrase inhibition, newer research points to a novel, salt-sparing diuretic mechanism. Specific benzenesulfonamide-containing diarylamide compounds, such as the experimental drug E3, have been shown to be potent inhibitors of urea transporters (UTs), particularly UT-A1 and UT-B, in the kidney.[19][20][21]

UTs are crucial for the kidney's urine concentrating mechanism by facilitating urea recycling.[19] By inhibiting these transporters, compounds like E3 prevent the establishment of the medullary urea concentration gradient, leading to diuresis without significant electrolyte loss—a major advantage over traditional diuretics.[19][20]

Structure-Activity Relationships (SAR)

The biological activity of a benzenesulfonamide is profoundly influenced by the nature and position of substituents on the aromatic ring and the sulfonamide group.

| Target Class | Core Requirement | Key SAR Observations | Representative IC₅₀/Kᵢ Values |

| Carbonic Anhydrases | Unsubstituted (-SO₂NH₂) group | The "tail" appended to the phenyl ring dictates isoform selectivity.[4][5] Large, hydrophobic substituents often increase potency.[22] Fluorination of the benzene ring can enhance binding.[23] | CA IX: 10.93–25.06 nM (for compounds 4e, 4g, 4h)[12] CA XII: 0.8–12.4 nM (for certain click-chemistry derivatives)[23] |

| DHPS (Antimicrobial) | p-amino group (-NH₂) | The -SO₂NH₂ group must be present. The molecule's geometry must closely mimic PABA. | Not typically measured by IC₅₀; activity is assessed by Minimum Inhibitory Concentration (MIC). |

| Tubulin Polymerization | Complex, multi-ring structures | Specific heterocyclic additions (e.g., benzodiazepine) are required for potent activity. SAR is highly specific to the scaffold. | BA-3b: 0.007–0.036 µM (against various cancer cell lines)[16] |

| Kinase Inhibition (TrkA) | Varies; scaffold acts as a base | Substituents that form hydrophobic interactions with key residues (e.g., Tyr359, Ile374) and charged interactions (Gln369) enhance potency.[18] | AL106: 58.6 µM (IC₅₀ against U87 glioblastoma cells)[18] |

Key Experimental Protocols

To ensure trustworthiness and reproducibility, the methods used to characterize these compounds must be robust. Below are foundational protocols.

General Synthesis of a Benzenesulfonamide Derivative

This protocol describes a common method for synthesizing secondary sulfonamides via the reaction of a sulfonyl chloride with an amine.

Objective: To synthesize N-substituted benzenesulfonamides.

Materials:

-

Substituted benzenesulfonyl chloride

-

Primary or secondary amine

-

Pyridine or Triethylamine (TEA) as a base

-

Dichloromethane (DCM) as a solvent

-

Hydrochloric acid (1M HCl)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the amine (1.0 eq) and the base (e.g., TEA, 1.2 eq) in DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of the corresponding substituted benzenesulfonyl chloride (1.1 eq) in DCM dropwise to the stirred amine solution.[24]

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 1M HCl.

-

Transfer the mixture to a separatory funnel and extract the organic layer.

-

Wash the organic layer sequentially with 1M HCl, water, and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate).

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration)

This is the gold-standard method for determining the inhibitory potency (Kᵢ) of compounds against CA isoforms.

Objective: To measure the inhibition of CA-catalyzed CO₂ hydration.

Principle: The assay measures the change in pH over time as CO₂ is hydrated to bicarbonate and a proton. The rate of this reaction is monitored using a pH indicator.

Materials:

-

Purified human CA isoform (e.g., hCA II, hCA IX)

-

HEPES or TRIS buffer

-

pH indicator (e.g., p-Nitrophenol)

-

CO₂-saturated water

-

Test inhibitor dissolved in DMSO

-

Stopped-flow spectrophotometer

Procedure:

-

Prepare a solution of the CA enzyme in the buffer containing the pH indicator.

-

Prepare serial dilutions of the inhibitor in DMSO. Add a small aliquot of each dilution to the enzyme solution and incubate for 10-15 minutes at a controlled temperature (e.g., 25 °C).

-

Load the enzyme-inhibitor solution into one syringe of the stopped-flow instrument.

-

Load the CO₂-saturated water (the substrate) into the second syringe.

-

Rapidly mix the two solutions. The hydration of CO₂ begins, causing a drop in pH.

-

Monitor the change in absorbance of the pH indicator at its λ_max (e.g., 400 nm for p-Nitrophenol) over a short time course (milliseconds to seconds).

-

The initial rate of the reaction is calculated from the slope of the absorbance curve.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to a control containing only DMSO.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

In Vitro Anticancer Proliferation Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is a reliable colorimetric method for assessing cell density, based on the measurement of cellular protein content.

Objective: To determine the antiproliferative activity of benzenesulfonamide compounds against cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231, A549)

-

Complete growth medium

-

96-well microplates

-

Test compounds dissolved in DMSO

-

Trichloroacetic acid (TCA), cold

-

Sulforhodamine B (SRB) solution

-

TRIS base solution

-

Microplate reader

Procedure:

-

Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds (typically from 0.01 µM to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plates for 48-72 hours in a humidified incubator at 37 °C with 5% CO₂.

-

After incubation, fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4 °C.

-

Wash the plates five times with water to remove TCA and excess medium. Air dry the plates completely.

-

Stain the fixed cells by adding SRB solution to each well and incubate for 30 minutes at room temperature.

-

Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates.

-

Solubilize the bound protein stain by adding TRIS base solution to each well.

-

Read the absorbance on a microplate reader at approximately 510 nm.

-

Calculate the percentage of cell growth inhibition for each concentration and determine the IC₅₀ value by plotting the results.

Conclusion

The benzenesulfonamide scaffold remains one of the most fruitful starting points in drug discovery. Its ability to act as a potent zinc-binding pharmacophore has led to clinically essential carbonic anhydrase inhibitors, while its structural similarity to PABA established the foundation of antibacterial chemotherapy. The ongoing exploration of this versatile structure continues to uncover novel mechanisms of action, from the disruption of the cancer cell cytoskeleton to the modulation of renal transporters. The insights provided in this guide—spanning from core inhibitory mechanisms to practical SAR and validated experimental protocols—underscore the enduring power and future potential of benzenesulfonamide chemistry to address a wide spectrum of human diseases.

References

-

McKenna, R., & Supuran, C. T. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. PubMed. [Link]

-

Cleveland Clinic. (2025). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. [Link]

-

Khan, A. U., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Archives of Microbiology. [Link]

-

Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. [Link]

-

Solubility of Things. (n.d.). Benzenesulfonamide. [Link]

-

Wikipedia. (n.d.). Sulfonamide (medicine). [Link]

-

El-Naggar, A. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances. [Link]

-

Al-Warhi, T., et al. (2024). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Molecules. [Link]

-

Kairys, V., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry. [Link]

-

Wang, Z., et al. (2021). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Journal of Medicinal Chemistry. [Link]

-

Smirnov, A., et al. (2020). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Pharmaceutical Chemistry Journal. [Link]

-

Zhang, B., et al. (2016). Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents. European Journal of Medicinal Chemistry. [Link]

-

Angeli, A., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports. [Link]

-

ResearchGate. (2016). Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents. [Link]

-

Giel-Pietraszuk, M., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters. [Link]

-

Giel-Pietraszuk, M., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters. [Link]

-

De Vita, D., et al. (2023). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Al-Salahi, R., et al. (2022). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules. [Link]

-

Yang, B., et al. (2023). Druggability Studies of Benzene Sulfonamide Substituted Diarylamide (E3) as a Novel Diuretic. International Journal of Molecular Sciences. [Link]

-

Liguori, F., et al. (2022). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Yang, B., et al. (2023). Druggability Studies of Benzene Sulfonamide Substituted Diarylamide (E3) as a Novel Diuretic. PubMed. [Link]

-

ResearchGate. (2023). Druggability Studies of Benzene Sulfonamide Substituted Diarylamide (E3) as a Novel Diuretic. [Link]

-

Sharma, A., et al. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry. [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 4. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 14. my.clevelandclinic.org [my.clevelandclinic.org]

- 15. Sulfonamide: Mechanism of Action & Uses - Video | Study.com [study.com]

- 16. Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Druggability Studies of Benzene Sulfonamide Substituted Diarylamide (E3) as a Novel Diuretic - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Druggability Studies of Benzene Sulfonamide Substituted Diarylamide (E3) as a Novel Diuretic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Methyl-N-pyridin-2-yl-benzenesulfonamide

InChIKey: QOEDVXAZNHMVLV-UHFFFAOYSA-N

A Comprehensive Analysis for Researchers and Drug Development Professionals

This guide provides a detailed technical overview of 4-Methyl-N-pyridin-2-yl-benzenesulfonamide, a sulfonamide compound of significant interest in medicinal chemistry. We will delve into its fundamental chemical properties, synthesis methodologies, and explore its current and potential applications in drug discovery and development, with a particular focus on its role as a potential antibacterial agent.

Core Molecular Identifiers and Physicochemical Properties

This compound is a well-characterized organic compound. Its unique structure, featuring a tosyl group linked to a 2-aminopyridine moiety, is the foundation of its chemical behavior and biological activity.

Table 1: Key Identifiers and Physicochemical Data

| Property | Value | Source |

| IUPAC Name | 4-methyl-N-pyridin-2-ylbenzenesulfonamide | PubChem[1] |

| InChI | InChI=1S/C12H12N2O2S/c1-10-5-7-11(8-6-10)17(15,16)14-12-4-2-3-9-13-12/h2-9H,1H3,(H,13,14) | PubChem[1] |

| InChIKey | QOEDVXAZNHMVLV-UHFFFAOYSA-N | PubChem[1] |

| Molecular Formula | C12H12N2O2S | PubChem[1] |

| Molecular Weight | 248.30 g/mol | PubChem[1] |

| CAS Number | 52776-76-8 | PubChem[1] |

Synthesis and Derivatization: A Step-by-Step Protocol

The synthesis of this compound is a foundational process for accessing this molecule and its derivatives for further study. A common and effective method involves the reaction of 2-Amino-4-methylpyridine with Benzenesulfonyl chloride in a slightly basic aqueous medium.[2] This reaction is a classic example of nucleophilic acyl substitution at a sulfonyl group.

Experimental Protocol: Synthesis of N-(4-Methylpyridin-2-yl)benzenesulfonamide[2]

-

Reactant Preparation: Suspend 2-Amino-4-methylpyridine (0.02 mol) in 50 mL of distilled water in a 250 mL round-bottom flask.

-

Reaction Initiation: While stirring, add Benzenesulfonyl chloride (0.02 mol). The reaction is typically carried out in a slightly basic aqueous medium to neutralize the HCl generated.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the product can be isolated by filtration and purified by recrystallization from a suitable solvent, such as ethanol.

The resulting N-(4-Methylpyridin-2-yl)benzenesulfonamide can be further modified. For instance, N-alkylation or N-aralkylation can be achieved by treating the parent sulfonamide with alkyl or aralkyl halides in the presence of a base like lithium hydride in an aprotic solvent such as N,N-dimethylformamide (DMF).[2]

Caption: Synthetic workflow for this compound and its derivatives.

Biological Activity and Potential Therapeutic Applications

Sulfonamides are a well-established class of compounds with a broad spectrum of biological activities. This compound and its derivatives have shown promise, particularly as antibacterial agents.[2][3]

Antibacterial Activity

The primary mechanism of action for many sulfonamide antibacterials is the inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[3] By mimicking the natural substrate, para-aminobenzoic acid (PABA), these compounds act as competitive inhibitors, ultimately disrupting the synthesis of DNA and other vital cellular components. Studies on N-substituted derivatives of N-(4-Methylpyridin-2-yl)benzenesulfonamide have demonstrated moderate to good inhibitory activity against both Gram-negative and Gram-positive bacteria.[2]

Caption: Mechanism of action of sulfonamides as antibacterial agents.

Other Potential Applications

Beyond their antibacterial properties, sulfonamide derivatives are being investigated for a range of other therapeutic applications, including anti-inflammatory and antitumor activities.[3] The structural versatility of the this compound scaffold makes it an attractive starting point for the design of novel inhibitors for various biological targets.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as harmful if swallowed and causes serious eye irritation.[1] Appropriate personal protective equipment (PPE), including safety glasses and gloves, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion and Future Directions

This compound, identified by its InChIKey QOEDVXAZNHMVLV-UHFFFAOYSA-N, is a molecule with significant potential in the field of medicinal chemistry. Its straightforward synthesis and the amenability of its structure to derivatization make it a valuable scaffold for the development of new therapeutic agents. Future research should focus on optimizing the antibacterial activity of its derivatives, exploring their potential against drug-resistant bacterial strains, and investigating their efficacy in other therapeutic areas.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 402911, this compound. Retrieved from [Link]

-

Synthesis and Screening of Some New N-Substituted Derivatives of N-(4-Methylpyridin-2-yl)benzenesulfonamides as Potential Antibacterial Agents. (2019). ResearchGate. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-Methyl-N-pyridin-2-yl-benzenesulfonamide (CAS No. 52776-76-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-N-pyridin-2-yl-benzenesulfonamide, a sulfonamide derivative of significant interest in medicinal chemistry. This document delves into its chemical and physical properties, provides a detailed synthesis protocol, and outlines methods for its analytical characterization. Furthermore, it explores the compound's known and potential biological activities, focusing on its role as an antibacterial agent and its emerging potential in other therapeutic areas. The guide consolidates current knowledge to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

Chemical Identity and Properties

This compound, with the Chemical Abstracts Service (CAS) registry number 52776-76-8 , is a synthetic organic compound belonging to the sulfonamide class of molecules.[1][2] Its chemical structure features a central benzenesulfonamide core linking a p-tolyl group to a 2-aminopyridine moiety.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂N₂O₂S | [1][2] |

| Molecular Weight | 248.30 g/mol | [1][2] |

| IUPAC Name | 4-methyl-N-(pyridin-2-yl)benzenesulfonamide | [2] |

| Synonyms | N-(Pyridin-2-yl)tosylamide, Toluene-4-sulfonic acid pyridin-2-ylamide | [2] |

| Appearance | White amorphous powder | [3] |

| Melting Point | 150-152 °C | [3] |

Synthesis and Purification

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between 4-methylbenzenesulfonyl chloride (tosyl chloride) and 2-aminopyridine. The reaction is generally carried out in a basic medium to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Aminopyridine

-

4-Methylbenzenesulfonyl chloride (Tosyl chloride)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

In a round-bottom flask, dissolve 2-aminopyridine (1.0 eq) in anhydrous dichloromethane.

-

Add anhydrous pyridine (1.5 eq) to the solution to act as a base.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 4-methylbenzenesulfonyl chloride (1.1 eq) in anhydrous dichloromethane to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M hydrochloric acid.

-

Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure this compound.

Caption: Synthetic workflow for this compound.

Analytical Characterization

The structural confirmation and purity assessment of the synthesized compound are crucial. Standard analytical techniques are employed for this purpose.

| Analytical Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the pyridine and benzene rings are expected in the range of δ 7.0-8.5 ppm. The methyl group protons should appear as a singlet around δ 2.4 ppm.[3] |

| ¹³C NMR | Aromatic carbons will resonate in the δ 110-160 ppm region. The methyl carbon is expected around δ 21 ppm. |

| Infrared (IR) Spectroscopy | Characteristic peaks for the S=O stretching of the sulfonamide group are expected around 1350 and 1160 cm⁻¹. The N-H stretch will be observed around 3250 cm⁻¹. |

| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ is expected at m/z 248.[3] |

Biological Activity and Mechanism of Action

While extensive biological data for this compound is not publicly available, the broader class of sulfonamides is well-characterized, and studies on closely related analogs provide significant insights into its potential therapeutic applications.

Antibacterial Activity

Sulfonamides are a well-established class of synthetic antimicrobial agents. Their primary mechanism of action is the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides block the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is vital for nucleotide synthesis and ultimately DNA and RNA production. This bacteriostatic action inhibits bacterial growth and replication.

A study on N-isoxazolo[5,4-b]pyridin-3-yl-4-methylbenzenesulfonamide, a structurally related compound, demonstrated antibacterial activity against Pseudomonas aeruginosa and Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 44 µg/mL for the former.[4] While direct MIC values for this compound are not reported in the reviewed literature, its structural similarity suggests potential for similar antibacterial properties.

Caption: Mechanism of action of sulfonamides via inhibition of folic acid synthesis.

Potential Anti-Inflammatory and Other Activities

Recent research has explored the potential of sulfonamide derivatives beyond their antibacterial effects. Some studies suggest that certain sulfonamides may possess anti-inflammatory properties. For instance, some benzenesulfonate compounds have been shown to inhibit macrophages, which are key cells in the inflammatory response.[5]

Furthermore, derivatives of pyridinyl-benzenesulfonamide have been investigated as inhibitors of various kinases, which are crucial regulators of cell signaling pathways. For example, a derivative of the core structure has been shown to inhibit the transforming growth factor-beta (TGF-β) type 1 receptor kinase (ALK5), a key player in cell growth, differentiation, and immune regulation.[1] While this activity was demonstrated for a more complex molecule, it highlights the potential of the this compound scaffold as a starting point for the development of kinase inhibitors.

Future Directions

This compound represents a versatile scaffold for medicinal chemistry exploration. Future research could focus on:

-

Quantitative Biological Evaluation: A thorough screening of the compound against a panel of bacterial and fungal strains is necessary to determine its specific MIC values and spectrum of activity.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives with modifications on the pyridine and benzene rings could elucidate key structural features for enhanced biological activity.

-

Exploration of Novel Therapeutic Targets: Investigating the inhibitory potential of this compound and its analogs against various kinases and other enzymes implicated in inflammatory diseases and cancer could open new avenues for drug discovery.

-

In Vivo Studies: Promising candidates from in vitro studies should be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

Conclusion

This compound is a readily synthesizable compound with a well-understood chemical profile. While its primary interest lies in its potential as an antibacterial agent, based on the established mechanism of sulfonamides, its structural features suggest a broader therapeutic potential. This guide provides a solid foundation for researchers to further investigate this compound and its derivatives in the quest for novel and effective therapeutic agents.

References

-

Kim, D. K., Jung, S. H., Lee, H. S., & Dewang, P. M. (2009). Synthesis and biological evaluation of benzenesulfonamide-substituted 4-(6-alkylpyridin-2-yl)-5-(quinoxalin-6-yl)imidazoles as transforming growth factor-beta type 1 receptor kinase inhibitors. European Journal of Medicinal Chemistry, 44(2), 568–576. [Link]

-

Opolski, A., Wietrzyk, J., Chilin'ska, B., & Opolowicz, J. (2002). Synthesis and antibacterial activity of new sulfonamide isoxazolo[5,4-b]pyridine derivatives. Polish Journal of Chemistry, 76(5), 677-682. [Link]

-

Rehman, A. U., Arfan, M., Abbasi, M. A., Rasool, S., Rubab, K., Hussain, G., ... & Afzal, S. (2014). Synthesis and Screening of Some New N-Substituted Derivatives of N-(4-Methylpyridin-2-yl) benzenesulfonamides as Potential Antibacterial Agents. Pakistan Journal of Chemistry, 4(1), 6-11. [Link]

-

National Center for Biotechnology Information. PubChem BioAssay Database. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3663787, 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 402911, this compound. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 651192, 4-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 757406, 4-Methyl-N-pyridin-3-YL-benzenesulfonamide. [Link]

-

Wang, Y., et al. (2011). An overview of the PubChem BioAssay resource. Nucleic acids research, 39(Database issue), D235–D240. [Link]

-

Wang, Y., et al. (2009). PubChem's BioAssay Database. Nucleic acids research, 37(Database issue), D205–D209. [Link]

-

Phillips, R. S. (2016). Patterns of database citation in articles and patents indicate long-term scientific and industry value of biological data resources. F1000Research, 5, 165. [Link]

- U.S. Patent No. 3,816,424. (1974). Benzenesulfonamidopyrimidines.

- U.S. Patent Application Publication No. 2010/0035917 A1. (2010). Pyrrolo[2,3-b]pyridin-4-yl-benzenesulfonamide compounds as 1kk2 inhibitors.